molecular formula C9H8Cl2N2O B1520246 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride CAS No. 1181457-88-4

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride

Cat. No.: B1520246
CAS No.: 1181457-88-4
M. Wt: 231.08 g/mol
InChI Key: MCTOLNGQPWOFSF-UHFFFAOYSA-N
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Description

“2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride” is a chemical compound that can be utilized as a pharmaceutical building block .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H . This indicates the presence of a chlorine atom, a pyrrolopyridine ring, and an ethanone group in the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.08 . It’s a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Characterization

  • Cycloaddition Reactions : Substituted chromones, similar in structure to the target compound, have been involved in cycloaddition reactions with nonstabilized azomethine ylides, leading to the synthesis of novel pyrrolidine derivatives. These reactions are significant for the development of new compounds with potential applications in medicinal chemistry and material science (Sosnovskikh et al., 2014).

  • Complex Formation : Research on similar pyridinyl compounds has led to the formation of metal complexes with iron(II) and cobalt(II), demonstrating good catalytic activities for ethylene reactivity. This highlights the role of such compounds in catalysis and materials science (Sun et al., 2007).

  • Corrosion Inhibition : A new penta-substituted pyrrole derivative was synthesized, showing good inhibition efficiency on steel surfaces, indicating the potential application of similar compounds in the field of corrosion inhibition (Louroubi et al., 2019).

  • Fluorescence Properties : Studies on complexes with pyridinyl ligands have explored their fluorescence properties, suggesting applications in sensing, imaging, and material science. This work underscores the importance of structural characterization in understanding and developing new functional materials (Lin et al., 2016).

Novel Compound Synthesis

  • Anticancer Potential : A derivative similar to the target compound showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting its potential as an anti-cancer agent (Via et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTOLNGQPWOFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)CCl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672553
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-88-4
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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